molecular formula C5H8OS B2465385 2-(Methylsulfanyl)cyclobutan-1-one CAS No. 130647-49-3

2-(Methylsulfanyl)cyclobutan-1-one

Cat. No. B2465385
CAS RN: 130647-49-3
M. Wt: 116.18
InChI Key: PSTCGUAYMREYFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methylsulfanyl)cyclobutan-1-one is a chemical compound with the CAS Number: 130647-49-3 . It has a molecular weight of 116.18 and its IUPAC name is 2-(methylthio)cyclobutan-1-one . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular formula of 2-(Methylsulfanyl)cyclobutan-1-one is C5H8OS . The InChI code is 1S/C5H8OS/c1-7-5-3-2-4(5)6/h5H,2-3H2,1H3 .

Scientific Research Applications

Synthesis of Cyclobutane-Containing Natural Products

Cyclobutanes are widely distributed in a large class of natural products featuring diverse pharmaceutical activities and intricate structural frameworks . The [2 + 2] cycloaddition is unequivocally the primary and most commonly used method for synthesizing cyclobutanes . 2-(Methylsulfanyl)cyclobutan-1-one can be used in the [2 + 2] cycloaddition to synthesize cyclobutane-containing natural products .

Development of Bioactive Drug Molecules

The cyclobutane subunit is prevalent in various drugs and drug prototypes such as boceprevir . These structures exhibit diverse biological activities with potential medicinal value . 2-(Methylsulfanyl)cyclobutan-1-one can be used as a building block in the synthesis of these bioactive drug molecules .

Modulation and Design of Structures in Medicinal Chemistry

Cyclobutane motifs serve as crucial synthetic building blocks and functional groups in the modulation and design of structures in medicinal chemistry . 2-(Methylsulfanyl)cyclobutan-1-one, with its cyclobutane motif, can be used in the design and modulation of structures in medicinal chemistry .

Enhancement of Clinical Efficacy and Improvement of ADMET Properties

Many pharmaceuticals have incorporated cyclobutane motifs to enhance clinical efficacy and improve ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties . 2-(Methylsulfanyl)cyclobutan-1-one can be used in the synthesis of these pharmaceuticals .

Treatment of Rheumatoid Arthritis

In 2012, Pfizer successfully launched Xeljanz, a highly potent medication targeting the JAK1/JAK3 receptors for the treatment of rheumatoid arthritis . 2-(Methylsulfanyl)cyclobutan-1-one can potentially be used in the synthesis of similar medications .

Treatment of JAK1-Mediated Autoimmune Diseases

Abrocitinib, a sulphonamide derivative approved by FDA for marketing in 2023, was developed by replacing the piperidine structure in Xeljanz with a 1,3-disubstituted cyclobutane structure, which was found to increase the selectivity by 28 times towards the JAK1 receptor in the treatment of JAK1-mediated autoimmune diseases . 2-(Methylsulfanyl)cyclobutan-1-one can potentially be used in the synthesis of similar medications .

Safety And Hazards

The safety information available indicates that 2-(Methylsulfanyl)cyclobutan-1-one may be hazardous. The hazard statements include H226, H302, H312, H315, H319, H332, H335 . Precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P270, P271, P280, P301+P312, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, P501 .

properties

IUPAC Name

2-methylsulfanylcyclobutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8OS/c1-7-5-3-2-4(5)6/h5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSTCGUAYMREYFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylsulfanyl)cyclobutan-1-one

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